molecular formula C16H22N4O3 B13024978 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine

7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine

Cat. No.: B13024978
M. Wt: 318.37 g/mol
InChI Key: JRDPRIQZFVJXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine , derived from the quinazoline core structure. Quinazoline, a bicyclic system comprising two fused six-membered rings (one benzene and one pyrimidine), is substituted at positions 4, 6, and 7. The substituents include:

  • A primary amine (-NH₂) at position 4.
  • A methoxy group (-OCH₃) at position 7.
  • A 3-(morpholin-4-yl)propoxy chain at position 6, consisting of a propyl ether linkage terminating in a morpholine ring.

The molecular formula is C₁₆H₂₁N₃O₃ , calculated as follows:

  • Quinazoline core : C₈H₆N₂.
  • Methoxy group : +C₁H₃O.
  • 3-(Morpholin-4-yl)propoxy group : +C₇H₁₄NO₂.
  • Amine group : +H₂N.

This formula aligns with structural analogs such as gefitinib (C₂₂H₂₄ClFN₄O₃), where the 4-amine is substituted with a 3-chloro-4-fluorophenyl group.

Structural Elucidation Through X-Ray Crystallography

While direct X-ray crystallographic data for 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine is limited, studies on related quinazoline derivatives provide critical insights. For example, the crystal structure of 6-nitroquinazolin-4(3H)-one (a structurally similar compound) reveals a nearly planar quinazoline ring system, with substituents adopting orientations that minimize steric strain. Key observations include:

  • Hydrogen bonding : In analogous compounds, N–H⋯O and N–H⋯N interactions stabilize molecular packing. For instance, 4-aminoquinazoline forms hydrogen-bonded dimers via N–H⋯N interactions, with donor-acceptor distances of 2.786 Å.
  • Planarity : The quinazoline core exhibits minimal deviation from planarity (≤0.03 Å for atomic positions), as observed in 6-aminoquinazolin-4(3H)-one.
  • Morpholine conformation : The morpholine ring in the 3-morpholinylpropoxy chain likely adopts a chair conformation, as seen in gefitinib derivatives.

Comparative analysis suggests that the title compound’s crystal lattice would feature similar intermolecular interactions, with the morpholine oxygen participating in weak C–H⋯O hydrogen bonds.

Tautomeric and Conformational Analysis

Quinazolinamines exhibit tautomerism involving proton exchange between the exocyclic amine and ring nitrogen atoms. In the solid state, 4-aminoquinazoline derivatives predominantly exist as the 4-amine tautomer , stabilized by resonance delocalization across the pyrimidine ring. However, in solution, equilibrium between amine and imine forms may occur, influenced by solvent polarity and pH.

Conformational flexibility arises primarily from the 3-morpholinylpropoxy side chain:

  • Propoxy linker : The three-carbon chain allows rotation around C–O and C–C bonds, enabling the morpholine ring to adopt multiple orientations relative to the quinazoline core.
  • Morpholine ring puckering : Computational studies of gefitinib analogs indicate that the morpholine ring prefers a chair conformation, with the propoxy chain occupying an equatorial position to minimize steric clashes.

Molecular dynamics simulations of related compounds suggest that the side chain samples a conformational space of ±30° around the C–O–C bond, with energy barriers <2 kcal/mol. This flexibility may enhance binding adaptability in biological systems, though experimental validation is required.

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

InChI

InChI=1S/C16H22N4O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3,(H2,17,18,19)

InChI Key

JRDPRIQZFVJXDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N)OCCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediates

3-Hydroxy-4-methoxybenzonitrile is a common starting material prepared by:

  • Reacting 3-hydroxy-4-methoxybenzaldehyde with sodium formate and formic acid at elevated temperatures (~85-90°C).
  • Addition of hydroxylamine sulfate in portions to generate the nitrile functionality.
  • Isolation of the white solid intermediate with high yield (~86-94%) after filtration and drying.

Introduction of the Morpholinopropoxy Side Chain

  • The phenolic hydroxyl group of the intermediate is alkylated with N-(3-chloropropyl)morpholine under basic conditions.
  • Typical bases include lithium carbonate and sodium iodide as a catalyst in organic solvents.
  • The reaction proceeds via nucleophilic substitution to afford 4-methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile.

Formation of the Quinazoline Core

  • The nitrile intermediate undergoes cyclization with appropriate amine sources to form the quinazoline ring.
  • This step often involves heating under acidic or basic conditions to facilitate ring closure.
  • The quinazoline intermediate is then functionalized to introduce the amino group at the 4-position.

Final Functionalization and Purification

  • The methoxy group at the 7-position is introduced or retained depending on the starting materials.
  • Purification steps include crystallization from solvents such as acetonitrile, ethyl acetate, or water.
  • Adjusting pH with sodium hydroxide or hydrochloric acid helps isolate the product as free base or hydrochloride salts.
  • Carbon treatment (activated charcoal) is used to remove colored impurities before final filtration and drying.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Nitrile formation 3-hydroxy-4-methoxybenzaldehyde, sodium formate, formic acid, hydroxylamine sulfate 85-90 5 hours 86-94 White solid isolated by filtration
Alkylation with morpholinopropyl chloride Lithium carbonate, sodium iodide, organic solvent Reflux or 60-70 Several hours Not specified Nucleophilic substitution
Cyclization to quinazoline Amine source, acidic/basic conditions Elevated (varies) Hours Moderate Ring closure step
Purification Crystallization, pH adjustment, carbon treatment 10-65 1-2 hours >99% purity (HPLC) Final product as free base or salt

Analytical Data Supporting Preparation

  • Melting points reported around 185-187°C for the final crystalline product.
  • High-performance liquid chromatography (HPLC) purity >99.6%.
  • 1H NMR spectra confirm the presence of characteristic protons: singlets for aromatic and amino protons, multiplets for morpholine and propoxy chain.
  • Infrared spectroscopy shows absorption bands consistent with methoxy, amino, and morpholine functionalities.

Summary of Key Patents and Literature

  • Patent WO2009090661A9 describes detailed preparation steps and purification methods for this compound and related derivatives, emphasizing reaction conditions and yields.
  • Patent WO2004024703A1 provides a process for preparing related quinazoline derivatives, including intermediates and reaction sequences relevant to this compound.
  • Additional synthetic routes and intermediates are described in Chinese patent CN101402610A, focusing on the preparation of substituted benzonitriles and subsequent transformations.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

In Vitro Studies

In vitro assays using human lung cancer cell lines (A549 and H1299) demonstrated that NRC-2694 significantly reduces cell viability at lower concentrations than erlotinib. The MTT proliferation assay revealed that NRC-2694 has an IC50 value substantially lower than that of erlotinib, indicating its potent anti-cancer properties .

In Vivo Studies

In vivo experiments conducted on mice implanted with A549 cells showed promising results. Mice treated with NRC-2694 exhibited complete regression of tumors at a dose of 10 mg/kg, whereas tumors persisted in control groups treated with erlotinib at a higher dose of 100 mg/kg. This suggests a superior therapeutic effect of NRC-2694 in vivo .

Safety Profile

The safety profile of NRC-2694 is noteworthy; it has demonstrated a maximum tolerated dose (MTD) significantly higher than that of erlotinib. While the MTD for erlotinib is around 500 mg/kg, NRC-2694 has shown an MTD of up to 2000 mg/kg. This wide safety margin indicates a potentially favorable therapeutic index for clinical applications .

Case Study 1: Lung Cancer Treatment

A clinical study focusing on patients with non-small cell lung cancer (NSCLC) indicated that patients treated with NRC-2694 experienced improved outcomes compared to those receiving standard therapies. The study highlighted the compound's ability to target multiple pathways involved in tumor survival and proliferation, leading to enhanced patient responses and fewer adverse effects .

Case Study 2: Combination Therapy Potential

Another area of exploration is the use of NRC-2694 in combination with other chemotherapeutic agents. Preliminary results suggest that when used alongside traditional chemotherapy drugs, NRC-2694 can enhance overall treatment efficacy while reducing the side effects typically associated with high-dose chemotherapy regimens .

Mechanism of Action

The mechanism of action of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine involves inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through binding to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways that promote cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Erlotinib Hydrochloride

Erlotinib hydrochloride (C₂₂H₂₃N₃O₄·HCl; MW: 429.90) is another quinazolinamine derivative approved for NSCLC and pancreatic cancer . Key differences include:

  • Structural Modifications: Erlotinib lacks the morpholinylpropoxy side chain found in gefitinib, instead featuring a 3-ethynylanilino group.
  • Pharmacokinetics : Erlotinib is administered as a hydrochloride salt, enhancing solubility. Its metabolism is dominated by CYP3A4 , leading to fewer drug-drug interactions compared to gefitinib’s dual CYP3A4/CYP2D6 dependence .

GI-Series Derivatives (GI-1, GI-2, GI-3)

These ethyl pyrrole-2-carboxylate derivatives () share gefitinib’s quinazoline core but incorporate modifications:

  • GI-1 : Replaces gefitinib’s 3-chloro-4-fluorophenyl group with a pyrrole-2-carboxylate moiety linked to morpholinylpropoxy. Exhibits 86% yield in synthesis but lacks published efficacy data .
  • GI-3 : Uses pyrrolidinyl instead of morpholine, which may influence solubility and blood-brain barrier penetration .

Quinoline Derivative ()

The compound 4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile diverges from gefitinib by:

  • Core Structure: Quinoline instead of quinazoline.
  • Substituents: A carbonitrile group at position 3 and dichloro-methoxyphenylamino at position 4. These changes may enhance binding to resistant EGFR mutants .

Lapatinib Derivatives ()

Lapatinib derivatives, such as 6i and 6j , feature pyridinylmethoxy and nitroimidazole groups. Unlike gefitinib, these compounds target both EGFR and HER2 , broadening their antitumor scope. The nitroimidazole moiety may confer hypoxia-selective cytotoxicity, a mechanism absent in gefitinib .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Primary Targets Metabolism
Gefitinib Quinazoline 3-Chloro-4-fluorophenyl, morpholinylpropoxy 446.9 EGFR CYP3A4, CYP2D6
Erlotinib Quinazoline 3-Ethynylanilino 429.9 EGFR CYP3A4
GI-1 Quinazoline Ethyl pyrrole-2-carboxylate, morpholinyl N/A Not reported Not reported
Quinoline Derivative Quinoline Carbonitrile, dichloro-methoxyphenyl N/A EGFR (mutant?) Not reported
Lapatinib Derivative Quinazoline Pyridinylmethoxy, nitroimidazole N/A EGFR/HER2 Not reported

Table 2: Clinical and Preclinical Findings

Compound Efficacy in EGFR Mutants Resistance Mechanisms Addressed Notable Adverse Effects
Gefitinib High (e.g., L858R) None for EGFRvIII Rash, diarrhea
Erlotinib Moderate T790M (partial) Similar to gefitinib
GI-Series Not tested N/A Not reported
Quinoline Derivative Hypothesized Potential for mutant EGFR Not reported
Lapatinib Derivatives Dual EGFR/HER2 HER2-driven resistance Hypothetical cardiotoxicity

Key Research Findings

  • Metabolism : Gefitinib’s morpholine ring oxidation and O-demethylation produce metabolites like M537194, which retain partial activity . Erlotinib’s simpler metabolism reduces variability in patient responses .
  • Synthetic Routes : Gefitinib synthesis involves chlorination and etherification steps starting from 3-hydroxy-4-methoxybenzoic acid, achieving a 34.81% yield , while GI-series derivatives utilize nucleophilic substitution with yields up to 91% .

Biological Activity

7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, also known as a key intermediate in the synthesis of Gefitinib, has garnered attention due to its potential biological activities, particularly in cancer treatment. This compound exhibits interactions with various biological pathways, particularly those involving growth factors and receptor tyrosine kinases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

This compound features a quinazoline backbone, which is significant for its biological activity. The morpholine moiety enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

The primary biological activity of this compound is linked to its ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways. EGFR is a critical player in cell proliferation and survival, and its dysregulation is often associated with various cancers.

  • Inhibition of EGFR : Studies have shown that compounds like this compound can effectively inhibit the tyrosine kinase activity of EGFR, leading to reduced cell proliferation in cancerous tissues .
  • Induction of Apoptosis : By blocking EGFR signaling, this compound may also induce apoptosis in tumor cells, contributing to its anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
EGFR Inhibition Inhibits tyrosine kinase activity, reducing proliferation in NSCLC cells
Apoptosis Induction Promotes programmed cell death in cancer cells
Cell Migration Affects cellular motility through modulation of signaling pathways
Tumor Growth Inhibition Reduces tumor size and metastasis in preclinical models

Case Studies

Several studies have investigated the efficacy of this compound in various cancer models:

  • Non-Small Cell Lung Cancer (NSCLC) :
    • A study demonstrated that this compound significantly inhibited the growth of NSCLC cell lines by blocking EGFR signaling pathways. The results indicated a dose-dependent response with IC50 values comparable to those observed with Gefitinib .
  • Colorectal Cancer :
    • In vitro studies showed that treatment with this compound led to reduced viability and increased apoptosis in colorectal cancer cell lines. The mechanism was attributed to the downregulation of anti-apoptotic proteins .
  • Breast Cancer :
    • Research indicated that this compound could inhibit migration and invasion of breast cancer cells through modulation of matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Q & A

Q. What strategies improve solubility and formulation stability for preclinical studies?

  • Answer :
StrategyRationaleSource
Co-solvents (DMSO)Enhances aqueous solubility
LyophilizationStabilizes for long-term storage
pH adjustment (6–7)Prevents degradation in acidic conditions

Q. What computational approaches model its binding to mutant EGFR isoforms?

  • Answer :
  • Molecular Docking : Tools like AutoDock predict binding poses to EGFR-L858R/T790M mutants .
  • MD Simulations : Assess conformational changes over time (e.g., 100 ns trajectories) .
    Validate with kinase inhibition assays (IC₅₀ < 1 nM for wild-type vs. >100 nM for T790M) .

Q. How are synthesis-related impurities controlled?

  • Answer : Common impurities (e.g., Gefitinib Impurity 13, CAS 1502829-45-9) arise from incomplete morpholine coupling. Control via:
MethodPurposeSource
HPLC-PDA (≥95% purity)Quantify impurities
RecrystallizationRemove polar byproducts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.